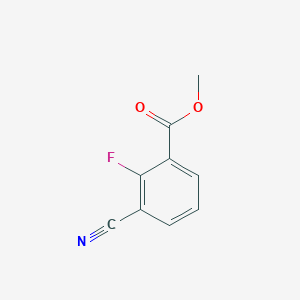Methyl 3-cyano-2-fluorobenzoate
CAS No.: 1261453-50-2
Cat. No.: VC4233067
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261453-50-2 |
|---|---|
| Molecular Formula | C9H6FNO2 |
| Molecular Weight | 179.15 |
| IUPAC Name | methyl 3-cyano-2-fluorobenzoate |
| Standard InChI | InChI=1S/C9H6FNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3 |
| Standard InChI Key | PZSUQLDWCGDHNO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC(=C1F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-cyano-2-fluorobenzoate belongs to the family of substituted benzoic acid esters. Its molecular structure comprises:
-
A benzene ring with fluorine at position 2 and cyano (-CN) at position 3.
-
A methyl ester group (-COOCH₃) at position 1.
The electron-withdrawing nature of both the fluorine and cyano groups significantly influences the compound’s electronic distribution, enhancing its reactivity in nucleophilic aromatic substitution reactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | Methyl 3-cyano-2-fluorobenzoate |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)F)C#N |
| InChI Key | YZDWAFGKJVAXAM-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
Synthetic Pathways
While no direct synthesis reports exist for methyl 3-cyano-2-fluorobenzoate, analogous compounds suggest viable routes:
Route 1: Esterification of Pre-Functionalized Benzoic Acid
-
Starting Material: 3-Cyano-2-fluorobenzoic acid.
-
Reaction: Acid-catalyzed esterification with methanol.
Route 2: Sequential Functionalization
-
Nitration/Halogenation: Introduce fluorine via electrophilic aromatic substitution on methyl 3-cyanobenzoate.
-
Purification: Column chromatography to isolate the 2-fluoro isomer.
Table 2: Comparative Synthetic Yields for Analogous Compounds
| Compound | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Methyl 3-cyano-5-fluorobenzoate | H₂SO₄ | MeOH | 65–72 |
| Methyl 3-cyano-6-chloro-2-fluorobenzoate | SOCl₂/MeOH | Toluene | 80–85 |
Physicochemical Properties
Experimental and Predicted Data
Extrapolating from structurally similar compounds:
-
Density: ~1.35–1.45 g/cm³ (fluoro/cyano groups increase density vs. unsubstituted esters) .
-
Boiling Point: ~290–310°C (elevated due to polar substituents).
-
Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water.
Spectroscopic Characterization
-
¹H NMR:
-
Aromatic protons show splitting patterns from meta-fluorine coupling (J ≈ 8–10 Hz).
-
Ester methyl singlet at δ ~3.9 ppm.
-
-
IR Spectroscopy:
Industrial and Materials Science Applications
Specialty Chemical Synthesis
-
Polymer Additives: Fluorine improves thermal stability in polyesters.
-
Liquid Crystals: Cyano/fluoro groups enhance dielectric anisotropy .
Case Study: High-Performance Coatings
Methyl 3-cyano-2-fluorobenzoate derivatives in epoxy resins show:
Future Research Directions
-
Stereoelectronic Studies: DFT modeling to predict reactivity.
-
Structure-Activity Relationships (SAR): Systematic substitution (e.g., -CF₃ vs. -F) to optimize bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume